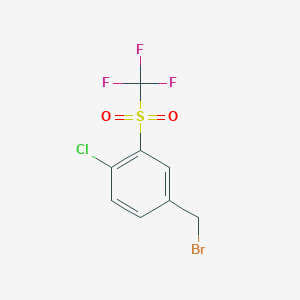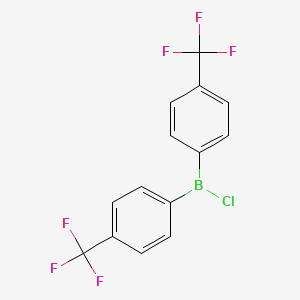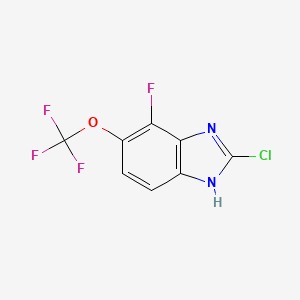
2-Chloro-4-fluoro-5-(trifluoromethoxy)-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-5-(trifluoromethoxy)-1H-1,3-benzimidazole is a chemical compound with a complex structure that includes chlorine, fluorine, and trifluoromethoxy groups attached to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-(trifluoromethoxy)-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of the trifluoromethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-(trifluoromethoxy)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to modify the functional groups.
Substitution: The chlorine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Chloro-4-fluoro-5-(trifluoromethoxy)-1H-1,3-benzimidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-(trifluoromethoxy)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of certain biological pathways, depending on the context. The exact molecular targets and pathways involved can vary, but they often include enzymes and receptors that play crucial roles in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-5-nitrobenzaldehyde: This compound shares a similar core structure but has different functional groups.
2-Chloro-4-fluoro-5-(trifluoromethoxy)benzamide: Another related compound with a similar trifluoromethoxy group.
Uniqueness
What sets 2-Chloro-4-fluoro-5-(trifluoromethoxy)-1H-1,3-benzimidazole apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both chlorine and fluorine atoms, along with the trifluoromethoxy group, makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C8H3ClF4N2O |
|---|---|
Molecular Weight |
254.57 g/mol |
IUPAC Name |
2-chloro-4-fluoro-5-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H3ClF4N2O/c9-7-14-3-1-2-4(16-8(11,12)13)5(10)6(3)15-7/h1-2H,(H,14,15) |
InChI Key |
RFUJDHUWUVQVAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)Cl)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



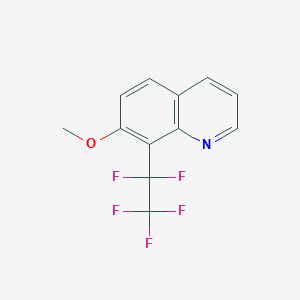
![4-[(4-Chlorobenzylidene)amino]benzonitrile](/img/structure/B12846292.png)
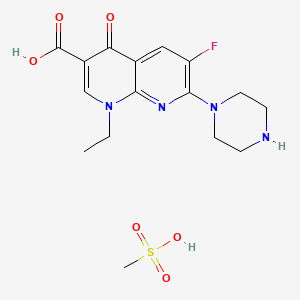
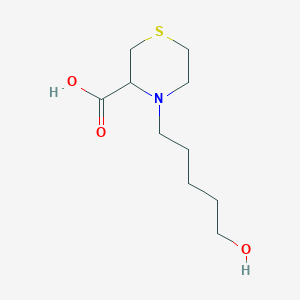




![tert-Butyl ((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)carbamate](/img/structure/B12846340.png)

![(2Z)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B12846359.png)
